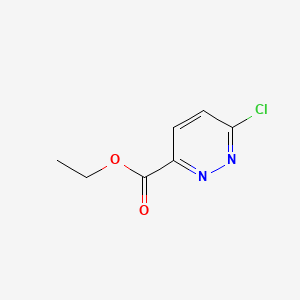

Ethyl 6-chloropyridazine-3-carboxylate

Description

Significance of Pyridazine (B1198779) Core in Heterocyclic Chemistry

The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a foundational structure in heterocyclic chemistry. Its unique electronic properties, arising from the presence of the two nitrogen atoms, impart a distinct reactivity and functionality to molecules containing this scaffold. The pyridazine ring system is a notable pharmacophore, found in a variety of biologically active compounds, including pharmaceuticals and agrochemicals. The inherent polarity and hydrogen bonding capabilities of the pyridazine moiety contribute to its utility in medicinal chemistry, influencing molecular recognition at biological targets.

Overview of Pyridazine Derivatives in Synthetic Organic Chemistry

The synthesis of pyridazine derivatives is a significant area of research in synthetic organic chemistry, with numerous methods developed to construct and functionalize this heterocyclic system. Common synthetic strategies include condensation reactions of 1,4-dicarbonyl compounds with hydrazine (B178648), as well as cycloaddition reactions. For instance, the aza-Diels-Alder reaction provides a powerful tool for the regioselective synthesis of pyridazines. The versatility of the pyridazine ring allows for a wide range of chemical transformations, enabling the introduction of various substituents and the construction of more complex molecular architectures. These derivatives serve as key intermediates in the synthesis of a diverse array of compounds with potential applications in materials science and drug discovery.

Research Trajectories for Halogenated Pyridazine Carboxylates

Halogenated pyridazine carboxylates represent a particularly important class of pyridazine derivatives in academic and industrial research. The presence of a halogen atom, such as chlorine, provides a reactive handle for further functionalization through nucleophilic substitution or cross-coupling reactions. The carboxylate group, typically an ester, offers another site for chemical modification, for example, through hydrolysis to the corresponding carboxylic acid or amidation.

Research in this area often focuses on the development of novel synthetic methodologies to introduce halogens and carboxylate groups onto the pyridazine scaffold with high regioselectivity. Furthermore, the exploration of the reactivity of these compounds as building blocks for the synthesis of more complex heterocyclic systems is a major research thrust. For example, the chlorine atom can be displaced by various nucleophiles, such as amines, alcohols, and thiols, to generate a library of substituted pyridazines. The ester group can be converted into amides, hydrazides, or other functional groups, further expanding the chemical space accessible from these intermediates.

The strategic placement of halogen and carboxylate functionalities on the pyridazine ring is crucial for tuning the electronic properties and biological activity of the resulting molecules. This has led to the investigation of halogenated pyridazine carboxylates as key intermediates in the synthesis of pharmaceutically active compounds.

Contextualizing Ethyl 6-Chloropyridazine-3-carboxylate within Pyridazine Research

This compound is a specific example of a halogenated pyridazine carboxylate that embodies the synthetic utility of this class of compounds. Its structure features a chlorine atom at the 6-position and an ethyl carboxylate group at the 3-position of the pyridazine ring. This arrangement of functional groups makes it a valuable intermediate for the synthesis of a variety of more complex molecules.

While detailed research findings on this compound itself are not extensively documented in publicly available literature, its structural motifs are present in precursors to bioactive molecules. For instance, a closely related compound, ethyl 4,6-dichloropyridazine-3-carboxylate, has been utilized as a key reagent in the synthesis of inhibitors for spleen tyrosine kinase (Syk), a target for inflammatory diseases. google.com This highlights the potential of chloro-substituted pyridazine carboxylates as important building blocks in medicinal chemistry.

The reactivity of this compound is predicted by the functional groups it contains. The chlorine atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents at the 6-position. The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or other nucleophiles to form amides or other derivatives. This dual functionality makes it a versatile scaffold for the construction of diverse molecular libraries for biological screening.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 75680-92-1 |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Appearance | White to light brown crystalline powder |

| Melting Point | 146°C to 153°C thermofisher.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-chloropyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-4-6(8)10-9-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSVPKDEHFOXSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438516 | |

| Record name | Ethyl 6-chloropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75680-92-1 | |

| Record name | Ethyl 6-chloro-3-pyridazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75680-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-chloropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 6 Chloropyridazine 3 Carboxylate and Analogues

Direct Synthesis Strategies

The direct synthesis of ethyl 6-chloropyridazine-3-carboxylate and related structures relies on foundational organic chemistry principles, including multi-step sequences from simple starting materials and ring-forming cyclization reactions.

Multi-step Synthetic Routes from Accessible Precursors

The construction of the pyridazine (B1198779) framework often begins with acyclic or non-aromatic precursors. A common pathway to the core 3,6-dichloropyridazine (B152260), a direct precursor to many functionalized pyridazines, involves the reaction of maleic anhydride (B1165640) with hydrazine (B178648) to form 3,6-dihydroxypyridazine, which is subsequently chlorinated. google.com Chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are frequently used to convert pyridazinone (or dihydroxypyridazine) moieties into their corresponding chloro-derivatives. google.comnih.gov

For instance, the synthesis of the related ethyl 4,6-dichloropyridazine-3-carboxylate is achieved by treating ethyl 4,6-dihydroxypyridazine-3-carboxylate with phosphorus oxychloride. chemicalbook.com This transformation is a key step that introduces the reactive chlorine atoms necessary for subsequent functionalization.

| Precursor | Reagent(s) | Product | Purpose |

| 3,6-Dihydroxypyridazine | PCl₅ or POCl₃ | 3,6-Dichloropyridazine | Core scaffold synthesis google.com |

| 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | POCl₃ | 3-Chloro-4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazine | Chlorination of pyridazinone nih.gov |

| Ethyl 4,6-dihydroxypyridazine-3-carboxylate | POCl₃ | Ethyl 4,6-dichloropyridazine-3-carboxylate | Introduction of chloro groups chemicalbook.com |

Cyclization Reactions for Pyridazine Ring Construction

The formation of the pyridazine ring is the cornerstone of synthesizing these heterocycles. The most classical approach involves the condensation of a 1,4-dicarbonyl compound with hydrazine hydrate (B1144303), which directly forms the six-membered diazine ring. liberty.edu

More advanced and regioselective methods have been developed, most notably the inverse-electron-demand Diels-Alder (IEDDA) reaction. organic-chemistry.org This powerful cycloaddition typically involves the reaction of an electron-deficient 1,2,4,5-tetrazine (B1199680) with an electron-rich dienophile, such as an alkyne or silyl (B83357) enol ether, to yield a dihydropyridazine (B8628806) intermediate that subsequently loses N₂ to form the aromatic pyridazine ring. organic-chemistry.orgrsc.org This method allows for the controlled synthesis of highly substituted pyridazines. Other strategies include various [4+2] and [3+3] atom combination approaches to assemble the ring system. researchgate.net

| Cyclization Method | Reactants | Key Features |

| Hydrazine Condensation | 1,4-Dicarbonyl compound + Hydrazine | Classical, straightforward method liberty.edu |

| Inverse-Electron-Demand Diels-Alder | 1,2,4,5-Tetrazine + Alkyne/Enol Ether | High regioselectivity, mild conditions organic-chemistry.orgrsc.org |

| 6-endo-trig Cyclization | β,γ-Unsaturated hydrazones | Copper-catalyzed, forms 1,6-dihydropyridazines organic-chemistry.org |

Specific Approaches to 6-Chloropyridazine-3-carboxylic Acid Derivatives

While the construction of the core ring is crucial, specific functional group manipulations are necessary to obtain derivatives like 6-chloropyridazine-3-carboxylic acid. A direct and high-yielding method to synthesize the carboxylic acid is through the hydrolysis of its corresponding ethyl ester. For example, this compound can be treated with a base such as lithium hydroxide (B78521) (LiOH) in a solvent mixture like tetrahydrofuran (B95107) and water. 103.213.246 This reaction efficiently saponifies the ester, and subsequent acidification yields the desired 6-chloropyridazine-3-carboxylic acid, often as a solid that can be easily isolated. 103.213.246 This derivative is a key intermediate for preparing stearoyl-CoA desaturase inhibitors. 103.213.246chemicalbook.com

Advanced Synthetic Approaches

Modern synthetic chemistry offers sophisticated tools for the synthesis and modification of pyridazine rings, with transition metal catalysis playing a pivotal role.

Transition Metal-Catalyzed Coupling Reactions in Pyridazine Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable for C-C and C-heteroatom bond formation on the pyridazine scaffold. The chlorine atom on this compound serves as an excellent handle for such transformations. Palladium-catalyzed reactions are particularly prominent. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples the chloropyridazine with a boronic acid or ester to form a C-C bond, enabling the introduction of aryl or vinyl substituents. researchgate.netmdpi.com

Sonogashira Coupling: This involves the coupling of the chloropyridazine with a terminal alkyne, catalyzed by palladium and typically a copper co-catalyst, to install an alkynyl group. researchgate.netrsc.org

Heck Coupling: This reaction forms a C-C bond by coupling the chloropyridazine with an alkene. researchgate.netresearchgate.net

Stille Coupling: This method uses organostannane reagents to couple with the halide, offering another route to C-C bond formation. rsc.org

These reactions significantly expand the chemical diversity achievable from a single pyridazine precursor. researchgate.net

| Coupling Reaction | Metal Catalyst (Typical) | Reactant Partner | Bond Formed |

| Suzuki-Miyaura | Palladium (Pd) | Boronic acid/ester | C(sp²)-C(sp²) / C(sp²)-C(sp³) researchgate.net |

| Heck | Palladium (Pd) | Alkene | C(sp²)-C(sp²) researchgate.net |

| Sonogashira | Palladium (Pd) / Copper (Cu) | Terminal alkyne | C(sp²)-C(sp) rsc.org |

| Negishi | Palladium (Pd) or Nickel (Ni) | Organozinc reagent | C(sp²)-C(sp²) / C(sp²)-C(sp³) researchgate.net |

Functionalization Reactions of Pyridazine Rings

Beyond cross-coupling, the pyridazine ring can be functionalized through various other reactions. The electron-deficient nature of the diazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 6-position of this compound is readily displaced by a wide range of nucleophiles. acs.org

Common functionalizations include:

Amination: Reaction with primary or secondary amines to produce aminopyridazine derivatives. researchgate.net

Substitution with O/S Nucleophiles: Reactions with alkoxides or thiolates to introduce ether or thioether linkages.

Fused Ring Formation: Pyridazine derivatives, such as 3-amino-6-chloropyridazine (B20888), can act as building blocks for constructing fused heterocyclic systems like imidazo[1,2-b]pyridazines through cyclocondensation reactions. researchgate.netmdpi.com For example, the reaction of 3-amino-6-chloropyridazine with 1,3-dichloroacetone (B141476) yields a 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380) intermediate. mdpi.com

Nitration: Under harsh conditions (e.g., H₂SO₄/HNO₃), a nitro group can be introduced onto the ring, as demonstrated in the conversion of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine to its 3-nitro derivative. mdpi.com

These functionalization strategies are critical for elaborating the core pyridazine structure into more complex target molecules. researchgate.net

C-H Functionalization Strategies for Pyridazines

Direct C-H functionalization is an atom-economical approach to modify the pyridazine scaffold. While pyridines are more extensively studied in this context, the principles can be extended to pyridazines. The electron-deficient nature of the pyridazine ring, due to the two nitrogen atoms, makes it challenging for electrophilic substitution but suitable for certain types of C-H functionalization. beilstein-journals.org

Transition-metal catalysis is a powerful tool for the C-H functionalization of pyridines, and these methods are being increasingly applied to other nitrogen-containing heterocycles. beilstein-journals.org Strategies often involve the use of directing groups to achieve regioselectivity. For pyridazine carboxylates, the ester group itself can potentially act as a directing group, guiding the functionalization to specific positions on the ring. Metal-catalyzed C-H activation can lead to alkylation, arylation, and other valuable transformations. beilstein-journals.org

Recent advancements have also focused on metal-free C-H functionalization approaches. beilstein-journals.org These methods often utilize radical pathways or strong bases to activate the C-H bonds. For a molecule like this compound, such strategies could potentially be employed to introduce new substituents at the C-4 or C-5 positions, thereby creating a library of novel compounds.

Regioselective Functionalization Techniques

Regioselectivity is a paramount concern in the synthesis of substituted pyridazines. The inherent electronic properties of the pyridazine ring dictate the preferred sites for nucleophilic and electrophilic attack. For instance, in a 4,6-dichloropyridazine-3-carboxylate system, the C-4 position is more susceptible to nucleophilic substitution than the C-6 position. mdpi.com

One powerful method for achieving regioselectivity is the inverse-electron-demand Diels-Alder (IEDDA) reaction. This approach allows for the construction of the pyridazine ring with a high degree of control over the substituent placement. rsc.org For example, the reaction of tetrazines with alkynyl sulfides can produce trisubstituted pyridazines with excellent regioselectivity. rsc.org This methodology could be adapted to synthesize precursors for this compound.

Another strategy for regioselective functionalization involves metalation. By using specific directing groups and organometallic reagents, it is possible to selectively deprotonate a specific C-H bond, which can then be quenched with an electrophile. This technique has been successfully applied to achieve regioselective tri- and tetra-functionalization of the pyridazine scaffold.

Nucleophilic Substitution and Ortho-Metallation Pathways

Nucleophilic substitution is a fundamental reaction for modifying halogenated pyridazines like this compound. The chlorine atom at the C-6 position is susceptible to displacement by various nucleophiles.

A documented example involves the synthesis of an analogue of this compound, specifically ethyl 4-((6-(tert-butyl)pyridin-2-yl)amino)-6-chloropyridazine-3-carboxylate. This was achieved through the reaction of ethyl 4,6-dichloropyridazine-3-carboxylate with 6-tert-butylpyridin-2-amine (B1317646) in acetonitrile (B52724) at 130 °C. This reaction demonstrates the feasibility of selective nucleophilic substitution at the C-4 position while leaving the C-6 chlorine intact. google.com

The synthesis of ethyl 4,6-dichloropyridazine-3-carboxylate itself involves a nucleophilic substitution reaction where the hydroxyl groups of ethyl 4,6-dihydroxypyridazine-3-carboxylate are replaced by chlorine atoms using a chlorinating agent like phosphorus oxychloride. chemicalbook.com

Ortho-metallation, while more commonly discussed for pyridines, represents a potential pathway for the functionalization of pyridazines. This strategy involves the use of a directing group to guide deprotonation and subsequent metalation at the adjacent position. For this compound, the carboxylate group could potentially direct metalation to the C-4 position, allowing for the introduction of a wide range of substituents.

Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact.

Ultrasound-Assisted Synthetic Routes for Pyridazine Carboxylates

Ultrasound irradiation has emerged as a valuable tool in green chemistry for accelerating reactions, improving yields, and enabling synthesis under milder conditions. In the context of pyridazine synthesis, ultrasound has been successfully employed in multi-component reactions. nih.gov

A notable example is the three-component, catalyst-free synthesis of 6-aryl-4-hydroxy-3-methyl-pyridazine-4-carboxylic acid esters. This reaction proceeds efficiently in water under ultrasonic irradiation, highlighting the potential of this technique for the environmentally friendly synthesis of pyridazine carboxylates. nih.gov The use of water as a solvent and the avoidance of a catalyst make this a particularly green method. nih.gov While this example does not produce this compound directly, it demonstrates the applicability of ultrasound in constructing the core pyridazine carboxylate structure. nih.govgrowingscience.com

The benefits of ultrasound-assisted synthesis include shorter reaction times and often higher yields compared to conventional heating methods. tandfonline.com

Utilization of Environmentally Benign Solvents and Catalysts

The choice of solvents and catalysts is a critical aspect of green chemistry. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The aforementioned ultrasound-assisted synthesis of pyridazine carboxylates in water is a prime example of this principle in action. nih.gov

In addition to water, other environmentally benign solvents such as ionic liquids and supercritical fluids are being explored for heterocyclic synthesis. The development of catalyst-free reactions is also a key goal of green chemistry. The ultrasound-assisted synthesis of pyridazine carboxylates mentioned earlier proceeds without a catalyst, further enhancing its green credentials. nih.gov When catalysts are necessary, there is a growing emphasis on using non-toxic and recyclable catalysts.

Optimization of Reaction Conditions for Green Synthesis

Optimizing reaction conditions is crucial for developing sustainable synthetic processes. This includes minimizing reaction times, lowering reaction temperatures, and reducing the number of synthetic steps. Multi-component reactions are particularly advantageous in this regard as they allow for the construction of complex molecules in a single step, thereby improving atom economy and reducing waste. researchgate.net

The ultrasound-assisted, three-component synthesis of pyridazine carboxylates is a good illustration of reaction optimization. The reaction proceeds rapidly, in high yields, and under mild conditions. nih.govresearchgate.net Further optimization could involve exploring a wider range of substrates and fine-tuning the ultrasound parameters to maximize efficiency. By systematically studying the effects of solvent, temperature, and catalyst (or lack thereof), chemists can develop synthetic routes that are not only efficient but also environmentally responsible.

Below is a table summarizing the key findings from the discussed synthetic methodologies:

| Methodology | Key Features | Example Application/Potential | Reference |

| C-H Functionalization | Atom-economical, direct modification of the pyridazine ring. | Potential for introducing new substituents at C-4 or C-5 of this compound. | beilstein-journals.org |

| Regioselective Functionalization | High control over substituent placement. | Synthesis of pyridazine precursors with defined substitution patterns using IEDDA reactions. | rsc.org |

| Nucleophilic Substitution | Versatile method for modifying halogenated pyridazines. | Synthesis of ethyl 4-((6-(tert-butyl)pyridin-2-yl)amino)-6-chloropyridazine-3-carboxylate. | google.com |

| Ultrasound-Assisted Synthesis | Accelerated reactions, improved yields, milder conditions. | Catalyst-free synthesis of 6-aryl-4-hydroxy-3-methyl-pyridazine-4-carboxylic acid esters in water. | nih.govgrowingscience.com |

| Green Solvents and Catalysts | Reduced environmental impact. | Use of water as a solvent in ultrasound-assisted pyridazine synthesis. | nih.gov |

| Reaction Optimization | Minimized waste, energy, and reaction steps. | High-yield, rapid synthesis of pyridazine carboxylates via multi-component reactions under ultrasound. | nih.govresearchgate.net |

Chemical Reactivity and Derivatization of Ethyl 6 Chloropyridazine 3 Carboxylate

Halogen Atom Reactivity (C-Cl Bond)

The chlorine atom at the C-6 position of the pyridazine (B1198779) ring is susceptible to displacement and coupling reactions. The electron-deficient nature of the pyridazine ring activates the C-Cl bond, particularly towards nucleophilic attack and oxidative addition by transition metal catalysts.

The C-Cl bond in Ethyl 6-chloropyridazine-3-carboxylate readily undergoes nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles. dur.ac.uk This reactivity is enhanced by the two adjacent nitrogen atoms in the pyridazine ring, which help to stabilize the negative charge in the intermediate Meisenheimer complex. dur.ac.uk Common nucleophiles used in these reactions include amines, hydrazines, and activated methylene (B1212753) compounds.

For instance, the reaction of 3,6-dichloropyridazine (B152260) with hydrazine (B178648) hydrate (B1144303) can selectively replace one or both chlorine atoms depending on the stoichiometry. Refluxing with one equivalent of hydrazine hydrate in ethanol (B145695) leads to the formation of 6-chloro-3-hydrazinopyridazine. koreascience.kr Similarly, carbanions, such as that generated from malononitrile (B47326) and sodium hydride, can displace the chlorine atom to form new carbon-carbon bonds. koreascience.kr In a related compound, ethyl 4,6-dichloropyridazine-3-carboxylate, regioselective substitution at the 4-position was achieved using t-butyl ethyl malonate, demonstrating that subtle electronic and steric factors can influence the site of reaction when multiple halogens are present. researchgate.netmdpi.com

| Substrate | Nucleophile | Conditions | Product | Yield | Ref. |

| 3,6-Dichloropyridazine | Hydrazine hydrate (1 eq.) | Ethanol, reflux, 24h | 6-Chloro-3-hydrazinopyridazine | 41% | koreascience.kr |

| 3,6-Dichloropyridazine | Hydrazine hydrate (2 eq.) | Methanol (B129727), reflux, 48h | 3,6-Dihydrazinopyridazine | 70% | koreascience.kr |

| 3,6-Dichloropyridazine | Malononitrile, NaH | THF, rt, 10.5h | 6-Chloro-3-dicyanomethylenepyridazine | 82% | koreascience.kr |

| Ethyl 4,6-dichloropyridazine-3-carboxylate | t-Butyl ethyl malonate | - | Diester Intermediate | - | researchgate.netmdpi.com |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-Cl bond of this compound serves as an excellent electrophilic partner in these transformations. researchgate.net

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used method for creating biaryl structures. organic-chemistry.org Chloropyridazines are effective substrates in these reactions, typically requiring a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. nih.gov While less reactive than their bromo- or iodo- counterparts, chloro-heterocycles like this compound can be successfully coupled, often under optimized conditions that may include more electron-rich ligands or higher reaction temperatures. researchgate.netrsc.org

Typical conditions involve catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts generated in situ from a palladium(II) source (e.g., Pd(OAc)₂) and a phosphine ligand. mdpi.com A variety of bases, such as K₂CO₃, K₃PO₄, or Na₂CO₃, are used in solvents like dioxane, toluene, or DME/water mixtures to facilitate the reaction. nih.govmdpi.com

| Aryl Halide Type | Boronic Acid | Catalyst System | Base | Solvent | Conditions | Ref. |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)arylboronic acids | Pd(PPh₃)₄ (5 mol%) | 2M Na₂CO₃ | DME/Ethanol/Water | 80°C, 48h | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80°C | mdpi.com |

| Heteroaryl Chlorides | Arylboronic acids | NHC-Pd Complex | NaHCO₃ | Water | - | researchgate.net |

Beyond the Suzuki-Miyaura reaction, the C-Cl bond is amenable to other palladium-catalyzed transformations.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne to form an internal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org This methodology provides a direct route to alkynylpyridazines, which are valuable intermediates in organic synthesis. researchgate.net Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.govresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene. conicet.gov.ar This reaction is catalyzed by a palladium complex and requires a base to neutralize the HX formed during the catalytic cycle. It allows for the vinylation of the pyridazine ring at the C-6 position.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl halide and an amine. It is a powerful method for synthesizing N-aryl pyridazines, using a palladium catalyst with specialized phosphine ligands that facilitate the C-N bond-forming reductive elimination step.

Direct alkylation at the C-6 position can be effectively achieved through nickel-catalyzed cross-coupling reactions with Grignard reagents. jst.go.jpamanote.com This approach provides a powerful method for introducing alkyl and aryl groups onto the pyridazine core. Studies by Ohsawa et al. demonstrated that chloropyridazines react with various alkyl and aryl Grignard reagents in the presence of a nickel-phosphine complex, such as [NiCl₂(dppp)] (dppp = 1,3-bis(diphenylphosphino)propane), to yield the corresponding substituted pyridazines in good yields. jst.go.jpamanote.com This method is particularly useful as it allows for the formation of C(sp³)-C(sp²) bonds, which can be challenging to construct using palladium-based methods. nih.govorganic-chemistry.orgwisc.edu

| Chloropyridazine Substrate | Grignard Reagent | Catalyst | Solvent | Yield | Ref. |

| 3,6-Dichloropyridazine | Phenylmagnesium bromide | [NiCl₂(dppp)] | Benzene/Ether | 65% (monosubstituted) | jst.go.jp |

| 3,6-Dichloropyridazine | Methylmagnesium iodide | [NiCl₂(dppe)] | Benzene/Ether | 54% (monosubstituted) | jst.go.jp |

| 3-Chloro-6-phenylpyridazine | Methylmagnesium iodide | [NiCl₂(dppe)] | Benzene/Ether | 70% | jst.go.jp |

| 3-Chloro-6-methylpyridazine | Phenylmagnesium bromide | [NiCl₂(dppp)] | Benzene/Ether | 75% | jst.go.jp |

Cross-Coupling Reactions at the C-6 Position

Ester Group Transformations

The ethyl ester group at the C-3 position offers another site for chemical modification, allowing for the synthesis of a variety of pyridazine-3-carboxylic acid derivatives. These transformations generally follow standard ester chemistry.

Saponification (Hydrolysis): The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions, for example, using lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in an aqueous alcohol solution. mdpi.com The resulting carboxylic acid is a key intermediate for the synthesis of amides, other esters, or for use in decarboxylation reactions.

Amidation: The ester can be converted directly to an amide by heating with an amine (aminolysis), or more commonly, the carboxylic acid derived from hydrolysis is coupled with an amine using a standard coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This produces pyridazine-3-carboxamides. researchgate.net

Reduction: The ester group can be reduced to a primary alcohol (a hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by a two-step procedure involving reduction with a milder reagent like sodium borohydride (B1222165) to the alcohol, which can then be further manipulated. popline.orgnih.gov The resulting 3-(hydroxymethyl)pyridazine is a useful synthon for further functionalization.

Reaction with Organometallic Reagents: The ester can react with organometallic reagents such as Grignard reagents. Depending on the stoichiometry and reaction conditions, this can lead to the formation of ketones or tertiary alcohols at the 3-position of the pyridazine ring.

These transformations of the ester group significantly broaden the synthetic utility of this compound, allowing for the introduction of diverse functionalities at the C-3 position, complementary to the reactions at the C-6 position. popline.orgnih.gov

Hydrolysis and Transesterification Reactions

The ethyl ester group at the C3 position is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups.

Hydrolysis: The most fundamental transformation of the ester is its hydrolysis to the corresponding carboxylic acid, 6-chloropyridazine-3-carboxylic acid. This reaction is typically carried out under basic or acidic conditions. Basic hydrolysis, using an aqueous solution of a base like sodium hydroxide, followed by acidification, is a common method. This carboxylic acid is a crucial intermediate for the synthesis of amides and other derivatives. datapdf.com The formation of 6-chloropyridazine-3-carboxylic acid is a pivotal step in the synthesis of various pyridazine-based compounds. guidechem.comgoogle.com

Transesterification: While less commonly documented for this specific molecule in the provided results, transesterification is a standard reaction for esters. This process would involve reacting this compound with a different alcohol in the presence of an acid or base catalyst to exchange the ethyl group for another alkyl or aryl group. For instance, reaction with methanol would yield mthis compound.

| Reaction | Reagents | Product | Significance |

|---|---|---|---|

| Hydrolysis | NaOH(aq) or H+(aq), then H3O+ | 6-Chloropyridazine-3-carboxylic acid | Precursor for amides and other derivatives datapdf.comguidechem.comgoogle.com |

| Transesterification (Example) | Methanol (CH3OH), Acid/Base Catalyst | Mthis compound | Modification of the ester group |

Amidation and Other Carboxylic Acid Derivative Formations

The ethyl ester can be directly converted into various carboxylic acid derivatives, most notably amides and hydrazides, which are significant in the development of new bioactive molecules.

Amidation: The reaction of this compound with ammonia (B1221849) or primary/secondary amines yields the corresponding 6-chloropyridazine-3-carboxamides. This aminolysis reaction is a direct and efficient way to introduce a C-N bond. The resulting amides, such as 6-chloropyridazine-3-carboxamide, are important structural motifs in medicinal chemistry. nih.gov The amidation process is a key step in creating libraries of compounds for drug discovery. researchgate.net

Hydrazide Formation: Similarly, reacting the ethyl ester with hydrazine (N₂H₄) leads to the formation of 6-chloropyridazine-3-carbohydrazide. These hydrazides are versatile intermediates themselves, capable of undergoing further reactions to form a variety of heterocyclic systems. The synthesis of pyridazine-3-carbohydrazide (B1418419) from the ethyl ester is a documented pathway. datapdf.com

| Derivative | Reagent | Product Example | Reference |

|---|---|---|---|

| Amide | Ammonia (NH3) or R-NH2 | 6-Chloropyridazine-3-carboxamide | nih.gov |

| Hydrazide | Hydrazine (N2H4) | 6-Chloropyridazine-3-carbohydrazide | datapdf.com |

Pyridazine Ring System Reactivity

The pyridazine ring in this compound is an electron-deficient system, which influences its reactivity. The chlorine atom at the C6 position is a good leaving group, making this position susceptible to nucleophilic aromatic substitution. The unsubstituted C4 and C5 positions can also undergo functionalization.

Functionalization at Unsubstituted Positions

While the C6 position is highly activated towards nucleophilic attack due to the chlorine atom, the C4 and C5 positions of the pyridazine ring can also be functionalized, although this often requires specific reaction conditions. Reactions can introduce new substituents, leading to di- or tri-substituted pyridazine derivatives. For example, amination reactions can lead to the formation of compounds like ethyl 4-amino-6-chloropyridazine-3-carboxylate. bldpharm.com Similarly, further halogenation could potentially yield derivatives such as ethyl 4,6-dichloropyridazine-3-carboxylate. nih.gov These reactions expand the structural diversity of compounds that can be synthesized from the starting material.

Ring Transformations and Rearrangements

The pyridazine ring, like other heterocyclic systems, can undergo transformations and rearrangements under certain conditions, such as photochemical or thermal reactions. These reactions can lead to the formation of different heterocyclic or even carbocyclic structures. While specific examples for this compound were not detailed in the search results, such rearrangements are a known aspect of pyridazine chemistry, often leading to novel molecular scaffolds.

Heterocyclization Reactions Involving the Pyridazine Core

This compound can be used as a scaffold to construct fused heterocyclic systems. These reactions typically involve the reaction of the pyridazine core with bifunctional reagents, leading to the formation of a new ring fused to the pyridazine. For instance, a reagent could react with the nitrogen atom of the pyridazine and an adjacent carbon atom, or with two carbon atoms of the ring, to form bicyclic structures like pyridazino[4,5-b]indoles or other complex fused systems. Such heterocyclization reactions are a powerful tool for creating novel chemical entities with potential biological activity. researchgate.net

Applications As a Key Synthetic Intermediate in Complex Molecule Construction

Precursor for Advanced Pyridazine (B1198779) Scaffolds

The pyridazine framework is a common feature in many pharmacologically active molecules. sigmaaldrich.comossila.com Ethyl 6-chloropyridazine-3-carboxylate serves as a versatile starting material for creating more elaborate pyridazine derivatives through selective and stepwise functionalization. uni-muenchen.de For instance, the chloro group at the 6-position can be readily displaced by various nucleophiles, and the ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be used in further reactions. google.com This allows for the introduction of diverse substituents onto the pyridazine ring, leading to the generation of libraries of compounds for screening in drug discovery and materials science. nih.govnih.gov The synthesis of novel 3,6-disubstituted pyridazine derivatives often begins with precursors derived from reactions involving the core pyridazine structure, highlighting the scaffold's importance. nih.gov

Building Block for Fused Heterocyclic Systems

One of the most significant applications of this compound is in the synthesis of fused heterocyclic systems, where the pyridazine ring is annulated with another ring system. This approach leads to the creation of novel chemical entities with unique three-dimensional shapes and electronic properties.

While direct synthesis from this compound is a key strategy, structurally similar compounds like ethyl 4,6-dichloropyridazine-3-carboxylate are also employed to construct pyridopyridazine (B8481360) systems. mdpi.comresearchgate.net A notable synthetic pathway involves a regioselective nucleophilic substitution at the 4-position of the dichlorinated precursor with t-butyl ethyl malonate. mdpi.comresearchgate.net This is followed by an acid-catalyzed decarboxylation to yield a diester intermediate. mdpi.comresearchgate.net Subsequent cyclocondensation of this intermediate with ammonia (B1221849) leads to the formation of a dihydroxypyridopyridazine, which can be further halogenated and functionalized to produce complex pyridopyridazine derivatives. mdpi.comresearchgate.net These resulting compounds have been investigated as potential inhibitors of enzymes like HPK1, which are of interest in cancer therapy. researchgate.net

Table 1: Synthesis of Pyridopyridazine Derivatives

| Starting Material | Reagents | Key Intermediate(s) | Final Product Class | Ref. |

| Ethyl 4,6-dichloropyridazine-3-carboxylate | 1. t-butyl ethyl malonate2. Acid3. Ammonia | Diester intermediate (37) | Dihydroxypyridopyridazine (38) | mdpi.comresearchgate.net |

The synthesis of imidazo-fused heterocycles, such as imidazopyridines, often involves the cyclization of aminopyridine precursors. beilstein-journals.org While the direct conversion of this compound to an imidazopyridazine is a specialized process, the general principles of forming fused imidazole (B134444) rings are well-established. Typically, these syntheses involve reacting a heterocyclic amine with a carbonyl compound or its equivalent, followed by cyclization. The construction of an imidazopyridazine from the title compound would require the introduction of an amino group onto the pyridazine ring and subsequent reaction with a suitable two-carbon unit to form the fused imidazole ring.

The construction of tetrazolopyridazine derivatives involves the reaction of a pyridazine compound containing a suitable functional group with a source of azide (B81097). A common method is the reaction of a cyano-substituted pyridazine with sodium azide or the reaction of a hydrazinylpyridazine with nitrous acid. Starting from this compound, a synthetic route would first involve the conversion of the ethyl ester group into a hydrazide or a nitrile. This transformed intermediate could then undergo cyclization with the appropriate reagents to form the fused tetrazole ring, yielding a tetrazolopyridazine system.

Role in the Synthesis of Biologically Relevant Compounds

The pyridazine core is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and antihypertensive properties. iuls.roresearchgate.netresearchgate.net

Bioisosterism is a key strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties to enhance activity or reduce toxicity. iuls.roresearchgate.net The pyridazine moiety is often used as a bioisosteric replacement for other aromatic rings. nih.gov this compound serves as a key starting material for creating such bioisosteres. For example, it can be converted into various pyridazine derivatives that are then incorporated into larger molecules. iuls.ro The synthesis of classical and nonclassical pyridazine bioisosteres has been achieved through methods like N-alkylation followed by 3+2 dipolar cycloaddition reactions, generating complex structures such as pyrrolo-pyridazine derivatives. mdpi.com These novel bioisosteres have shown promising antibacterial and antifungal activities. iuls.roresearchgate.net

Table 2: Examples of Synthesized Pyridazine-Based Bioisosteres

| Synthetic Strategy | Dipolarophiles Used | Resulting Bioisostere Class | Potential Application | Ref. |

| Huisgen 3+2 Dipolar Cycloaddition | Symmetrically and non-symmetrically substituted alkenes and alkynes | Pyrrolo-pyridazine cycloadducts | Antimicrobial agents | iuls.romdpi.com |

| Cycloaddition with Fluorinated Dipolarophiles | Ethyl 4,4,4-trifluorobutinoate | Trifluoromethyl-pyrrolo-pyridazine cycloadducts | Antimicrobial agents | mdpi.com |

Development of Scaffolds for Molecular Recognition Studies

The pyridazine heterocycle is a recognized structural scaffold for the development of biologically active molecules and ligands for molecular recognition studies. researchgate.net The arrangement of its nitrogen atoms and the potential for substitution at various positions on the ring allow for the precise positioning of functional groups to interact with biological targets. This compound is an important starting material for creating libraries of such compounds.

Research into novel 3,6-disubstituted pyridazine derivatives has been pursued to develop new candidates for anticancer therapies. nih.gov Through strategies like scaffold hopping and hybridization-based design, new series of compounds are synthesized and evaluated for their biological activity. nih.gov In one such study, a series of novel pyridazine derivatives were designed and synthesized as potential preclinical anticancer agents. nih.gov One particular compound, designated 9e, demonstrated significant growth inhibition against a majority of the NCI-60 cancer cell lines. nih.gov This compound was found to downregulate the expression of the c-jun N-terminal kinase-1 (JNK1) gene and reduce the protein levels of its phosphorylated form. nih.gov Molecular modeling, including docking and dynamics simulations, was used to predict and confirm the stable binding of the compound within the JNK1 binding pocket, showcasing a clear example of molecular recognition. nih.gov

| Study Focus | Key Compound Class | Biological Target | Noteworthy Finding |

|---|---|---|---|

| Development of preclinical anticancer candidates nih.gov | 3,6-disubstituted pyridazine derivatives nih.gov | c-jun N-terminal kinase-1 (JNK1) nih.gov | Compound 9e showed high growth inhibition against NCI-60 cell lines and was confirmed to bind to the JNK1 pocket. nih.gov |

Late-Stage Functionalization in Drug Discovery Research

Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery that involves introducing chemical modifications at the final stages of a synthetic sequence. nih.govnih.gov This approach allows medicinal chemists to rapidly generate diverse analogs of a lead compound, which can help in exploring structure-activity relationships (SAR) and improving physicochemical or pharmacokinetic properties without resorting to lengthy de novo synthesis. nih.govsemanticscholar.org Azines, a class of heterocycles that includes pyridazines, are common components of pharmaceuticals, making LSF methods for these rings particularly valuable. researchgate.net

The pyridazine core is well-suited for LSF strategies. For instance, a direct C–H functionalization approach has been successfully used for the late-stage diversification of biologically active pyridazinone scaffolds. rsc.org This method, using the pyridazinone moiety as an internal directing group, enables a range of ortho-selective modifications, including arylation, olefination, thiolation, and halogenation. rsc.org Such strategies facilitate the convenient synthesis of novel pyridazinone analogs, which can then be screened for biological activity. rsc.org

While not the exact molecule, the closely related compound Ethyl 4,6-dichloropyridazine-3-carboxylate has been used as a key intermediate in the synthesis of inhibitors for Spleen Tyrosine Kinase (SYK), a target for inflammatory and autoimmune conditions. google.com The synthesis involves reacting the dichloropyridazine with an amine, demonstrating how the chloro-substituents on the pyridazine ring serve as effective handles for introducing molecular complexity, a foundational concept for LSF. google.com

| LSF Reaction Type | Description | Relevance to Pyridazine Core |

|---|---|---|

| C-H Arylation rsc.org | Forms a new carbon-carbon bond between the pyridazine ring and an aryl group. rsc.org | Allows for the introduction of diverse aromatic systems to probe interactions with biological targets. rsc.org |

| C-H Olefination rsc.org | Introduces a carbon-carbon double bond (alkene) onto the scaffold. rsc.org | Can be used to modify the shape and rigidity of the final molecule. rsc.org |

| C-H Thiolation rsc.org | Forms a carbon-sulfur bond, introducing a thiol or thioether group. rsc.org | Sulfur-containing groups can form important hydrogen bonds or metabolic sites. rsc.org |

| C-H Halogenation rsc.org | Adds a halogen atom (e.g., Cl, Br, I) to the pyridazine ring. rsc.org | Halogens can alter electronic properties and serve as handles for further cross-coupling reactions. rsc.org |

Utility in Materials Science Research

The field of materials science increasingly relies on organic molecules to create novel materials with tailored electronic and optical properties. Pyridazine and its derivatives have garnered significant attention for their potential applications in organic optoelectronic materials. rsc.org Their unique structural and electronic features make them valuable building blocks for organic field-effect transistors (OFETs), organic photovoltaic devices (OPVs), and organic light-emitting diodes (OLEDs). rsc.org

Pyridazines are classified as organic heterocyclic aromatic semiconductors. liberty.eduliberty.edu The nitrogen atoms in the ring create an electron-deficient (π-deficient) system, which influences the material's charge transport properties. The structural modifiability of the pyridazine core allows for fine-tuning of these optoelectronic characteristics. rsc.org A review of pyridazine-cored materials highlights their use in developing materials for fluorescence, chromism, and catalysis. rsc.org Research in this area focuses on synthesizing and characterizing unique pyridazines to build libraries of compounds that can be analyzed for their potential in various electronic and industrial applications. liberty.eduliberty.edu While research often focuses on larger, more complex pyridazine-based systems, simple precursors like this compound are essential starting points for the synthesis of these advanced materials.

| Application Area | Description | Role of Pyridazine Core |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) rsc.org | Devices that emit light when an electric current is applied. rsc.org | Can be incorporated into host materials or thermally active delayed fluorescence (TADF) emitters. rsc.org |

| Organic Field-Effect Transistors (OFETs) rsc.org | Semiconductor devices that use an electric field to control the conductivity of a channel. rsc.org | The pyridazine's electronic properties are utilized for charge transport. rsc.org |

| Organic Photovoltaics (OPVs) rsc.org | Solar cells that use organic electronics to convert light into electricity. rsc.org | Used in the design of donor or acceptor materials within the photovoltaic device. rsc.org |

| Fluorescence Probes rsc.org | Molecules that absorb and re-emit light, used for sensing and imaging. rsc.org | The pyridazine structure can be modified to create compounds that change their fluorescence in response to specific stimuli. rsc.org |

Analytical Methodologies for Characterization in Academic Research

Spectroscopic Techniques

Spectroscopic analysis is fundamental to the structural elucidation of Ethyl 6-chloropyridazine-3-carboxylate, offering insights into its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise structure of a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are critical for the characterization of this compound.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the pyridazine (B1198779) ring and those of the ethyl ester group. The aromatic protons on the pyridazine ring typically appear in the downfield region (higher ppm values) due to the deshielding effect of the heterocyclic ring system. The ethyl group protons present as a characteristic quartet and triplet pattern due to spin-spin coupling.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for this compound would show distinct peaks for the carbonyl carbon of the ester, the carbons of the pyridazine ring, and the two carbons of the ethyl group. The carbonyl carbon is typically found significantly downfield.

The characterization of related pyridazine structures in scientific literature confirms the application of ¹H and ¹³C NMR as standard analytical methods. researchgate.netrsc.orgnih.gov

| Technique | Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| ¹H NMR | 1 | ~8.2 - 8.4 | Doublet | Pyridazine Ring H |

| 2 | ~7.8 - 8.0 | Doublet | Pyridazine Ring H | |

| 3 | ~4.5 | Quartet | -O-CH₂-CH₃ | |

| 4 | ~1.4 | Triplet | -O-CH₂-CH₃ | |

| ¹³C NMR | 1 | ~163 - 165 | Singlet | C=O (Ester) |

| 2 | ~152 - 154 | Singlet | C-Cl (Ring) | |

| 3 | ~140 - 142 | Singlet | C-COOEt (Ring) | |

| 4 | ~130 - 132 | Singlet | CH (Ring) | |

| 5 | ~127 - 129 | Singlet | CH (Ring) | |

| 6 | ~63 - 65 / ~14 - 16 | Singlet | -O-CH₂-CH₃ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. Product specification sheets from chemical suppliers confirm that the infrared spectrum is a standard test for identity confirmation. thermofisher.comfishersci.dk

Key characteristic peaks include:

A strong absorption band for the carbonyl (C=O) stretching of the ester group, typically appearing around 1720-1740 cm⁻¹.

C-H stretching vibrations from the aromatic pyridazine ring and the aliphatic ethyl group, usually observed in the 2900-3100 cm⁻¹ region.

C-O stretching of the ester group, which gives rise to absorptions in the 1100-1300 cm⁻¹ range.

C=N and C=C stretching vibrations from the pyridazine ring, found in the 1400-1600 cm⁻¹ fingerprint region.

A C-Cl stretching vibration, which is expected in the lower wavenumber region of the fingerprint area.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~3100-2900 | Medium | C-H Stretch (Aromatic and Aliphatic) |

| ~1730 | Strong | C=O Stretch (Ester Carbonyl) |

| ~1600-1400 | Medium-Weak | C=C and C=N Stretch (Pyridazine Ring) |

| ~1300-1100 | Strong | C-O Stretch (Ester) |

| ~800-600 | Medium-Strong | C-Cl Stretch |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (molecular formula C₇H₇ClN₂O₂), the molecular weight is 186.6 g/mol . fishersci.dk

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the presence of chlorine, a characteristic isotopic pattern would be visible for any chlorine-containing fragment. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion would appear as two peaks: one at m/z 186 (for the ³⁵Cl isotope) and a smaller peak at m/z 188 (for the ³⁷Cl isotope), with the relative intensity of the M+2 peak being about one-third that of the M⁺ peak.

Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OC₂H₅, 45 Da) or ethylene (B1197577) (-C₂H₄, 28 Da) via a McLafferty rearrangement. libretexts.org

| m/z Value | Relative Intensity | Assignment |

|---|---|---|

| 186 / 188 | High | [M]⁺ / [M+2]⁺ Molecular Ion (³⁵Cl / ³⁷Cl) |

| 158 / 160 | Variable | [M - C₂H₄]⁺ (Loss of ethylene) |

| 141 / 143 | Variable | [M - OC₂H₅]⁺ (Loss of ethoxy radical) |

| 113 / 115 | Variable | [M - COOEt]⁺ (Loss of carboethoxy group) |

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification of this compound after its synthesis and for the assessment of its purity.

Column chromatography is a widely used purification technique in synthetic organic chemistry. For pyridazine derivatives, silica (B1680970) gel is commonly used as the stationary phase. arkat-usa.org The crude product is loaded onto the column and eluted with a suitable solvent system (mobile phase). The choice of solvent system depends on the polarity of the compound and impurities. Mixtures of non-polar and polar solvents, such as hexane/ethyl acetate (B1210297) or acetone/hexane, are frequently employed. rsc.orgarkat-usa.org The separation is based on the differential adsorption of the components onto the silica gel, allowing for the isolation of the pure compound. The progress of the purification is typically monitored by Thin Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity of pharmaceutical intermediates and other chemical compounds. Commercial suppliers of this compound specify a purity of ≥94% as determined by HPLC, indicating that it is a standard method for quality control. thermofisher.comfishersci.dk

A typical analytical HPLC method for a compound of this nature would involve a reversed-phase column (e.g., C18). The mobile phase would likely be a gradient or isocratic mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector, as the pyridazine ring contains a chromophore that absorbs UV light. This method allows for the separation of the main compound from any starting materials, by-products, or degradation products, enabling precise quantification of its purity.

X-ray Crystallography for Structural Elucidation (for related pyridazines)

For example, the crystal structures of other functionalized pyridazines have been reported, revealing details about their planarity and packing in the crystal lattice. researchgate.net In a study of ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, a closely related fused-ring system, X-ray diffraction was used to confirm the final structure. researchgate.netexlibrisgroup.com Such studies on analogous compounds provide valuable insights into the expected structural features of this compound.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 4,6-dichloropyridazine-3-carboxylate |

| Phosphorus oxychloride |

Future Directions and Emerging Research Areas

Novel Synthetic Strategies for Complex Pyridazine (B1198779) Architectures

The development of novel synthetic strategies is crucial for accessing complex pyridazine architectures with tailored functionalities. Traditional methods often require harsh conditions or multi-step procedures. Modern approaches aim to overcome these limitations through innovative methodologies.

One promising strategy involves the use of Diaza–Wittig reactions starting from 1,3-diketones. This method provides a convenient route to versatile pyridazine derivatives, allowing for the variation of substituents at different positions of the heterocyclic ring. core.ac.uk Another innovative approach is the inverse-electron-demand Diels-Alder reaction between 1,2,4,5-tetrazines and various dienophiles, which offers a pathway to a broad range of substituted pyridazines. uni-muenchen.de

Furthermore, rhodium-mediated C-H activation has been demonstrated for the synthesis of structurally diverse N,N-bicyclic pyridazine analogues. In this approach, a pyrazolidinone moiety can be used as a directing group to achieve ortho C-H activation, leading to the formation of benzopyridazine analogues in satisfactory yields. researchgate.net These advanced synthetic methods are expanding the accessible chemical space of pyridazine-containing molecules, enabling the creation of novel compounds with potentially valuable properties.

Table 1: Comparison of Novel Synthetic Strategies for Pyridazine Architectures

| Synthetic Strategy | Key Reactants/Catalysts | Advantages | Resulting Architectures |

| Diaza–Wittig Reaction | 1,3-Diketones, Phosphines | Versatility in substituent introduction | Fused pyridazines |

| Inverse-Electron-Demand Diels-Alder | 1,2,4,5-Tetrazines, Dienophiles | Access to a wide range of substitutions | Highly substituted pyridazines |

| Rhodium-Mediated C-H Activation | Pyrazolidinones, Rhodium catalyst | High regioselectivity, structural diversity | N,N-bicyclic pyridazine analogues |

Exploration of New Reactivity Modes at the Pyridazine Core

The inherent reactivity of the pyridazine core, characterized by its electron-deficient nature, offers numerous opportunities for functionalization. Researchers are actively exploring new reactivity modes to selectively modify the pyridazine ring and introduce diverse functional groups.

Transition metal-catalyzed cross-coupling reactions have become a powerful tool for the functionalization of chloropyridazines. For instance, palladium-catalyzed reactions can be employed to introduce various substituents at the chloro-positions, taking advantage of the reactive C-Cl bond. beilstein-journals.org

Beyond traditional cross-coupling, C-H activation strategies are being developed to directly functionalize the C-H bonds of the pyridazine ring. While the coordinating ability of the pyridazine nitrogen can pose a challenge, methods are being explored to overcome this, such as the use of directing groups or specific catalytic systems. ingentaconnect.com These approaches allow for the introduction of functional groups at positions that are not easily accessible through classical methods. The exploration of these new reactivity modes is critical for the synthesis of novel pyridazine derivatives with precisely controlled substitution patterns.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity and properties of pyridazine derivatives. gsconlinepress.com These theoretical studies provide valuable insights into molecular structures, electronic properties, and reaction mechanisms, guiding the design of new experiments and the development of novel compounds.

DFT calculations can be used to determine key molecular properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and electronegativity. gsconlinepress.comresearchgate.net These parameters are crucial for predicting the reactivity of pyridazine derivatives in various chemical transformations and their potential as corrosion inhibitors. gsconlinepress.comresearchgate.net

Furthermore, computational models can be employed to study the mechanisms of reactions involving pyridazines, helping to elucidate the role of catalysts and intermediates. By providing a deeper understanding of the factors that govern reactivity and selectivity, advanced computational modeling accelerates the discovery and development of new pyridazine-based molecules with desired properties.

Table 2: Key Molecular Properties Calculated by DFT for Pyridazine Derivatives

| Property | Symbol | Significance in Predictive Chemistry |

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons |

| HOMO-LUMO Energy Gap | ΔE | Indicator of chemical reactivity and stability |

| Dipole Moment | µ | Influences solubility and intermolecular interactions |

| Electronegativity | χ | Describes the ability to attract electrons |

| Global Hardness | η | Measures resistance to charge transfer |

Development of Ethyl 6-Chloropyridazine-3-carboxylate as a Platform for Functional Materials

The unique optoelectronic properties of the pyridazine core make it an attractive building block for the development of novel functional materials. rsc.org The presence of two adjacent nitrogen atoms imparts a high dipole moment and influences the electronic structure, leading to interesting photophysical and electrochemical characteristics. rsc.org

Pyridazine-based heteroaromatic hydrocarbons are being investigated for their potential applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaic devices (OPVs), and organic light-emitting diodes (OLEDs). rsc.org The structural modifiability of the pyridazine ring allows for the fine-tuning of its electronic properties to meet the specific requirements of these applications. rsc.org

This compound serves as a versatile platform for the synthesis of these materials. The ester and chloro substituents can be readily modified to introduce different functional groups, enabling the systematic variation of the material's properties. The development of pyridazine-cored materials is a rapidly growing field with the potential to lead to new technologies in electronics and photonics. rsc.org

Integration with Flow Chemistry and Automated Synthesis

The integration of modern automation and continuous flow chemistry techniques is revolutionizing the synthesis of complex molecules, including pyridazine derivatives. These technologies offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for high-throughput screening and library synthesis. nih.gov

Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. akjournals.com This can lead to higher yields, improved selectivity, and reduced reaction times. The synthesis of heterocyclic compounds, including pyridazines, is well-suited for flow chemistry, and automated systems are being developed for the multi-step synthesis of these molecules without the need for intermediate isolation. akjournals.com

Automated synthesis platforms, often coupled with purification and analysis techniques, enable the rapid synthesis and evaluation of large libraries of compounds. nih.gov This is particularly valuable in drug discovery and materials science, where the ability to quickly screen a wide range of structures is essential. The application of flow chemistry and automated synthesis to this compound and its derivatives will undoubtedly accelerate the discovery of new compounds with important biological and material properties. nih.gov

Q & A

Basic: What are the standard synthetic routes for Ethyl 6-chloropyridazine-3-carboxylate?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is the alkylation of 6-chloropyridazine-3-carboxylic acid derivatives. For example, 3,6-dichloropyridazine can react with ethyl chloroformate in the presence of a base (e.g., NaH) to introduce the ester group . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent), followed by recrystallization. Characterization employs -NMR, -NMR, and mass spectrometry to confirm purity and structural integrity .

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles, torsion angles, and intermolecular interactions. Using programs like SHELXL (for refinement) and ORTEP-3 (for visualization), researchers can model hydrogen bonding networks and packing motifs. For example, in Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate, SCXRD revealed key torsional parameters (e.g., C9–O1–C8–O2 = 178.2°) and validated the planar geometry of the pyridazine ring . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : -NMR identifies protons adjacent to electronegative groups (e.g., –Cl at δ 7.8–8.2 ppm for pyridazine). -NMR confirms the ester carbonyl (δ ~165–170 ppm) and aromatic carbons.

- Mass Spectrometry (MS) : High-resolution ESI-MS determines the molecular ion peak (e.g., [M+H] at m/z 201.0234 for CHClNO) and fragmentation patterns.

- IR Spectroscopy : Stretching frequencies for C=O (1720–1740 cm) and C–Cl (550–650 cm) validate functional groups .

Advanced: How to address contradictory data in reaction yields during derivative synthesis?

Methodological Answer:

Discrepancies in yields often arise from competing reaction pathways or impurities. To resolve this:

- Kinetic Studies : Monitor reaction progress via TLC or in-situ FTIR to identify intermediates.

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict activation energies for competing pathways.

- Catalyst Screening : Test palladium or copper catalysts to enhance regioselectivity, as seen in analogous pyridazine alkylation reactions .

Document all parameters (temperature, solvent polarity, stirring rate) to isolate variables affecting reproducibility.

Basic: What are the applications of this compound in medicinal chemistry?

Methodological Answer:

The compound serves as a precursor for bioactive molecules. For instance:

- Antibacterial Agents : Derivatives like mthis compound exhibit activity against Escherichia coli and Pseudomonas aeruginosa (MIC = 8–16 µg/mL) .

- Kinase Inhibitors : The pyridazine core can be functionalized to target ATP-binding pockets in kinases.

- Scaffold Design : Its planar structure facilitates π-π stacking in drug-receptor interactions .

Advanced: How to optimize catalytic efficiency in cross-coupling reactions involving this compound?

Methodological Answer:

- Catalyst Selection : Pd(PPh) or Pd(dba) with ligands (e.g., Xantphos) enhance Suzuki-Miyaura couplings.

- Solvent Optimization : Use DMF or THF to stabilize transition states.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yields >85% .

Post-reaction, employ GC-MS or HPLC to quantify unreacted starting material and byproducts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.